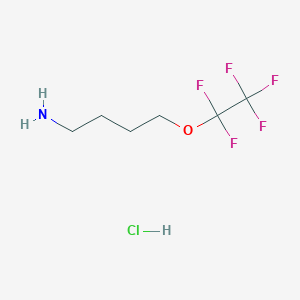![molecular formula C12H18N2OS B12110462 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide CAS No. 86847-75-8](/img/structure/B12110462.png)
2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- is an organic compound with a complex structure that includes a pyridine ring, a methylthio group, and a dimethyl-substituted propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol as a reagent.
Formation of the Propanamide Moiety: The propanamide moiety can be synthesized through the reaction of a suitable amine with a propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-
- Propanamide, 2,2-dimethyl-N-phenyl-
- 2-Hydroxy-N,N-dimethylpropanamide
Uniqueness
Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- is unique due to the presence of the methylthio group and the pyridine ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
86847-75-8 |
|---|---|
分子式 |
C12H18N2OS |
分子量 |
238.35 g/mol |
IUPAC名 |
2,2-dimethyl-N-[3-(methylsulfanylmethyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C12H18N2OS/c1-12(2,3)11(15)14-10-9(8-16-4)6-5-7-13-10/h5-7H,8H2,1-4H3,(H,13,14,15) |
InChIキー |
HLXSAUCWJWYZKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


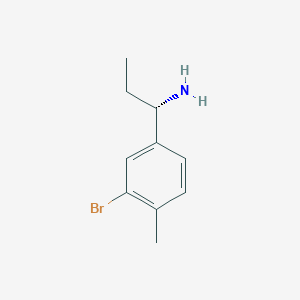


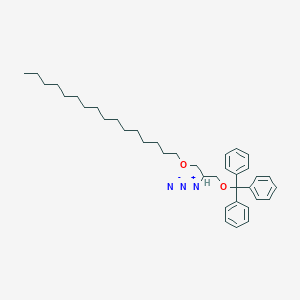
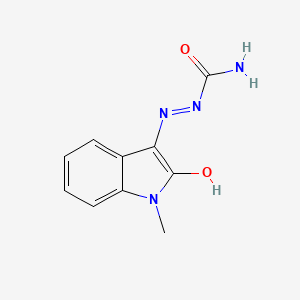
![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)

![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
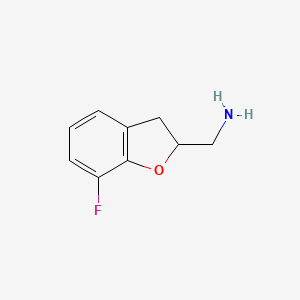
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)
![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
